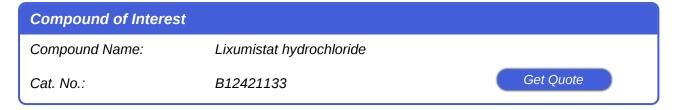


Lixumistat Hydrochloride: An In-Depth Technical Guide to In Vivo Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (IM156) is an investigational, orally administered small molecule biguanide engineered as a potent inhibitor of mitochondrial complex I, a critical component of the oxidative phosphorylation (OXPHOS) pathway. By targeting the bioenergetics of cancer cells and fibrotic tissues, which can be highly dependent on OXPHOS for survival and proliferation, Lixumistat represents a novel therapeutic strategy. This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic data for Lixumistat, compiled from preclinical and clinical studies. The information is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of metabolic inhibitors.

Mechanism of Action

Lixumistat exerts its pharmacological effect by inhibiting the activity of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons and proton pumping, leading to a decrease in ATP production and an increase in AMP-activated protein kinase (AMPK) phosphorylation. The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream effects that are detrimental to cells reliant on OXPHOS for their energy needs. As a more hydrophobic molecule than other biguanides like metformin, Lixumistat is designed for potentially greater bioavailability to cancer cells.[1]



Human Pharmacokinetics

The pharmacokinetic profile of Lixumistat has been primarily characterized in a first-in-human, open-label, multi-center, dose-escalation study (NCT03272256) involving patients with advanced solid tumors.

Table 1: Summary of Human Pharmacokinetic

Parameters of Lixumistat

Parameter	Dosing Regimen	Value(s)	Source
Recommended Phase 2 Dose (RP2D)	Monotherapy, Daily (QD)	800 mg	Janku F, et al. 2022
Combination Therapy*, Daily (QD)	400 mg	ImmunoMet Therapeutics, 2025	
Dose Proportionality	100 mg to 1,200 mg	Cmax and AUC increase dose-proportionally	Janku F, et al. 2022
Time to Maximum Concentration (Tmax)	Not Specified	2.3 h - 8.0 h	Janku F, et al. 2022
Drug Accumulation	Daily (QD) vs. Every Other Day (QOD)	Mean Day 27 AUC0- 24 values were higher with QD administration	Janku F, et al. 2022

^{*}In combination with gemcitabine and nab-paclitaxel for advanced pancreatic adenocarcinoma.

Experimental Protocol: First-in-Human Clinical Trial (NCT03272256)

- Study Design: An open-label, multi-center, 3+3 dose-escalation study.
- Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, ECOG Performance Status <2, adequate organ function, and measurable disease.

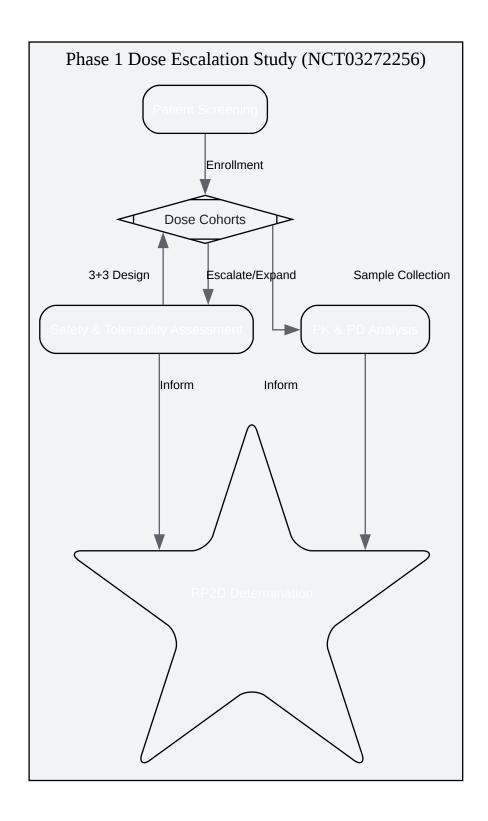






- Dosing Regimens: Lixumistat was administered orally in the fasted state (no food for at least 2 hours before and 1 hour after dosing) in 28-day cycles. Doses ranged from 100 mg to 1,200 mg, administered either every other day (QOD) or daily (QD).[1]
- Pharmacokinetic Sampling: Blood samples were collected to assess pharmacokinetic parameters.
- Bioanalytical Method: While specific details of the analytical method have not been publicly disclosed, pharmacokinetic analysis of plasma samples in clinical trials for small molecules like Lixumistat is typically conducted using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.





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Figure 1. Workflow of the first-in-human dose-escalation study for Lixumistat.



Preclinical Pharmacokinetics

Detailed quantitative pharmacokinetic data from preclinical studies in standard animal models such as rats and dogs are not extensively available in the public domain. However, some insights can be gleaned from a study utilizing a murine model of pulmonary fibrosis.

Murine Pharmacokinetics

In a study investigating the anti-fibrotic effects of Lixumistat in a murine bleomycin model, chronic oral administration of the drug resulted in high distribution to major peripheral organs, including the lungs, liver, kidneys, and heart. The study noted that the plasma exposures of Lixumistat achieved in this model were comparable to the well-tolerated doses observed in human clinical studies.[2]

Table 2: Summary of Preclinical In Vivo Studies

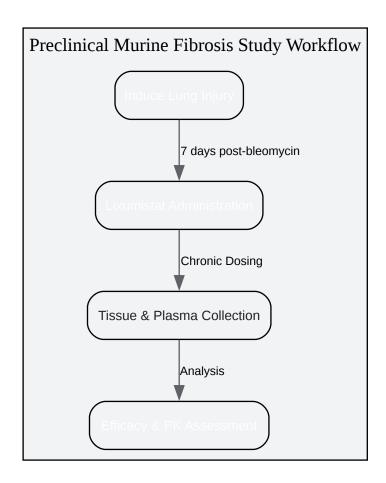
Species	Model	Key Findings	Source
Mouse	Bleomycin-induced pulmonary fibrosis	- High distribution to lungs, liver, kidneys, and heart Plasma exposures were comparable to well-tolerated human doses.	Willette R, et al. 2021
Dog	Toxicology Studies	- A dog model suggested the possibility for drug accumulation, informing the initial QOD dosing in the human trial.[1]	Janku F, et al. 2022

Experimental Protocol: Murine Bleomycin Model

- Animal Model: Murine model of bleomycin-induced pulmonary fibrosis.
- Dosing Regimen: Daily oral administration of Lixumistat, initiated 7 days after lung injury.



- Assessments: The study evaluated body/lung weight changes, lung fibrosis, inflammatory cell infiltration, and plasma metabolome.[2]
- Bioanalytical Method: Specific details of the bioanalytical method used for plasma concentration determination in this study are not provided in the publication.



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Figure 2. Experimental workflow for the preclinical evaluation of Lixumistat in a murine model.

Metabolism and Excretion

As of the current date, detailed public information regarding the metabolic pathways, major metabolites, and routes of excretion (renal vs. fecal) of **Lixumistat hydrochloride** is not available. Mass balance studies, which typically use radiolabeled compounds to trace the drug's fate, are crucial for elucidating this information. The results of such studies for Lixumistat have not been published in the peer-reviewed literature.



Signaling Pathway

Lixumistat's mechanism of action is centered on the disruption of cellular metabolism through the inhibition of the OXPHOS pathway.



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Figure 3. Simplified signaling pathway of Lixumistat's mechanism of action.

Conclusion

Lixumistat hydrochloride demonstrates a dose-proportional pharmacokinetic profile in humans, with an established recommended Phase 2 dose for both monotherapy and combination therapy settings. Preclinical studies in mice have shown significant distribution to major organs. However, a comprehensive understanding of its in vivo pharmacokinetics is currently limited by the lack of publicly available data on its metabolism, excretion, and detailed pharmacokinetic parameters in standard preclinical species. As Lixumistat progresses through further clinical development, the disclosure of these data will be crucial for a complete characterization of its disposition and for guiding its optimal therapeutic use.

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